7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The unique structural characteristics of this compound make it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid belongs, have been reported to inhibit protein serine/threonine kinases .
Mode of Action
It is known that imidazo[1,2-a]pyridines can inhibit protein kinases by competing with atp for binding to the catalytic subunit of the protein .
Biochemical Pathways
The inhibition of protein kinases can affect a wide range of cellular processes, including cell growth and proliferation, apoptosis, and cellular response to dna damage .
Result of Action
The inhibition of protein kinases can lead to changes in cellular processes, potentially leading to the death of cancer cells or other cells with abnormal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods: Industrial production methods often employ palladium-catalyzed reactions for the efficient synthesis of this compound. These methods are scalable and exhibit high levels of selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tuberculosis activity and other therapeutic potentials.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 8-Aminoimidazo[1,2-a]pyridine
Comparison: Compared to its analogues, 7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits unique properties due to its specific functional groups. These differences can influence its reactivity, biological activity, and suitability for various applications .
Properties
IUPAC Name |
7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMFKLCTIIEGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279816-65-7 |
Source
|
Record name | 7-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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